molecular formula C14H15BrClN5O B2449715 1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 2320214-42-2

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B2449715
CAS No.: 2320214-42-2
M. Wt: 384.66
InChI Key: NWIFNLWMEFMRBD-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-bromophenyl and 2-aminoethyl groups. Common reagents used in these reactions include bromine, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
  • N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-aminoethyl group

Properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O.ClH/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16;/h1-4,7,9H,5-6,8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIFNLWMEFMRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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